molecular formula C9H12N3+ B3054514 Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) CAS No. 6087-59-8

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-)

Cat. No.: B3054514
CAS No.: 6087-59-8
M. Wt: 162.21 g/mol
InChI Key: VPMZFRCOUNREJJ-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The tetrafluoroborate anion (BF₄⁻) is commonly used to stabilize the diazonium cation. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the reaction of 4-(ethylamino)-3-methylaniline with nitrous acid (HNO₂) in the presence of an acid such as hydrochloric acid (HCl) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The resulting diazonium chloride is then treated with tetrafluoroboric acid (HBF₄) to precipitate the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of diazonium tetrafluoroborates often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.

    Coupling Reactions: The compound can participate in azo-coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out in aqueous solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or hypophosphorous acid (H₃PO₂) are used.

Major Products Formed

    Substitution Reactions: Halogenated aromatic compounds, phenols, and nitriles.

    Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

    Reduction Reactions: The corresponding aromatic amine.

Scientific Research Applications

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group (-N₂⁺) is highly electrophilic and can undergo nucleophilic substitution reactions. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds (-N=N-), resulting in the formation of azo compounds. The tetrafluoroborate anion (BF₄⁻) serves as a stabilizing counterion, ensuring the stability of the diazonium cation .

Comparison with Similar Compounds

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) can be compared with other diazonium salts, such as:

    Benzenediazonium chloride: Similar in reactivity but less stable than the tetrafluoroborate salt.

    4-Nitrobenzenediazonium tetrafluoroborate: Contains an electron-withdrawing nitro group, making it more reactive in electrophilic substitution reactions.

    4-Methoxybenzenediazonium tetrafluoroborate: Contains an electron-donating methoxy group, affecting its reactivity and stability.

Properties

IUPAC Name

4-(ethylamino)-3-methylbenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3.BF4/c1-3-11-9-5-4-8(12-10)6-7(9)2;2-1(3,4)5/h4-6,11H,3H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAWUBYDAYVYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCNC1=C(C=C(C=C1)[N+]#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-59-8
Record name Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-59-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(ethylamino)-3-methylbenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.476
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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